molecular formula C11H11F3N2O2 B12453685 3-phenyl-N'-(trifluoroacetyl)propanehydrazide

3-phenyl-N'-(trifluoroacetyl)propanehydrazide

Cat. No.: B12453685
M. Wt: 260.21 g/mol
InChI Key: ZAEYGBSDJIZUEZ-UHFFFAOYSA-N
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Description

3-phenyl-N’-(trifluoroacetyl)propanehydrazide is a chemical compound with the molecular formula C11H11F3N2O2 It is known for its unique structure, which includes a trifluoroacetyl group and a phenyl group attached to a propanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(trifluoroacetyl)propanehydrazide typically involves the reaction of trifluoroacetic anhydride with phenylhydrazine, followed by the addition of a propanehydrazide derivative. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(trifluoroacetyl)propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-phenyl-N’-(trifluoroacetyl)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-phenyl-N’-(trifluoroacetyl)propanehydrazide involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N’-(trifluoroacetyl)propanohydrazide
  • N-(trifluoroacetyl)-N’-(3-(trifluoromethyl)phenyl)urea
  • 1-phenyl-3-methyl-4-trifluoroacetyl-2-pyrazolin-5-one

Uniqueness

3-phenyl-N’-(trifluoroacetyl)propanehydrazide is unique due to its specific combination of a trifluoroacetyl group and a phenyl group attached to a propanehydrazide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

3-phenyl-N'-(2,2,2-trifluoroacetyl)propanehydrazide

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)10(18)16-15-9(17)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,17)(H,16,18)

InChI Key

ZAEYGBSDJIZUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

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